molecular formula C9H14Cl4O2 B14545369 Methyl 2,4,6,8-tetrachlorooctanoate CAS No. 62116-58-9

Methyl 2,4,6,8-tetrachlorooctanoate

Cat. No.: B14545369
CAS No.: 62116-58-9
M. Wt: 296.0 g/mol
InChI Key: CCXBHAOOUGXNFI-UHFFFAOYSA-N
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Description

Methyl 2,4,6,8-tetrachlorooctanoate (C₉H₁₄Cl₄O₂) is a chlorinated ester derivative of octanoic acid, characterized by chlorine atoms substituted at the 2, 4, 6, and 8 positions of the carbon chain. This compound is primarily utilized as an intermediate in the synthesis of flame retardants, plasticizers, and specialty polymers. Its structural configuration confers moderate thermal stability and lipophilicity, making it suitable for applications requiring controlled release of chlorine during combustion.

Properties

CAS No.

62116-58-9

Molecular Formula

C9H14Cl4O2

Molecular Weight

296.0 g/mol

IUPAC Name

methyl 2,4,6,8-tetrachlorooctanoate

InChI

InChI=1S/C9H14Cl4O2/c1-15-9(14)8(13)5-7(12)4-6(11)2-3-10/h6-8H,2-5H2,1H3

InChI Key

CCXBHAOOUGXNFI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC(CC(CCCl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4,6,8-tetrachlorooctanoate typically involves the chlorination of octanoic acid followed by esterification. The process can be summarized as follows:

    Chlorination: Octanoic acid is subjected to chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. This step introduces chlorine atoms at the 2, 4, 6, and 8 positions of the octanoic acid.

    Esterification: The chlorinated octanoic acid is then reacted with methanol in the presence of a strong acid catalyst like sulfuric acid to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4,6,8-tetrachlorooctanoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).

Major Products

    Substitution: Products include various substituted octanoates depending on the nucleophile used.

    Reduction: Products include partially or fully dechlorinated octanoates.

    Hydrolysis: Products are octanoic acid and methanol.

Scientific Research Applications

Methyl 2,4,6,8-tetrachlorooctanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its role as a model compound for studying chlorinated esters.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2,4,6,8-tetrachlorooctanoate involves its interaction with various molecular targets. The chlorine atoms and ester group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their functions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl 2,3,7,8-Tetrachlorooctanoate

  • Substitution Pattern : Chlorines at 2, 3, 7, 8 positions.
  • Toxicity : Higher toxicity due to adjacent chlorines, which mimic dioxin-like configurations.
  • Environmental Fate : Shorter half-life (~90 days) due to increased microbial degradation susceptibility compared to the 2,4,6,8 isomer .

Ethyl 2,4,6,8-Tetrachlorooctanoate

  • Ester Group : Ethyl instead of methyl.
  • Volatility : Lower volatility (higher molecular weight), reducing airborne dispersion.
  • Applications : Preferred in high-temperature polymer formulations due to delayed chlorine release.

Functional Analogs

2,4,6,8-Tetrabromodibenzofuran (2,4,6,8-TeBDF)

  • Halogen Type : Bromine instead of chlorine.
  • Concentration in Products : Found at levels four times higher than toxic 2,3,7,8-brominated congeners in printed circuit boards (PCBs) .
  • Toxicity Profile: Lower acute toxicity (LD₅₀ > 500 mg/kg in rodents) but higher environmental persistence (half-life ~300 days) compared to this compound.

Decabromodiphenyl Ether (DecaBDE)

  • Application : Dominant brominated flame retardant in electronics.
  • Regulatory Status: Phased out under Stockholm Convention due to bioaccumulation; this compound remains under review.

Data Tables

Table 1: Physicochemical and Toxicological Comparison

Compound Molecular Formula Halogen Content LD₅₀ (Rat, oral) Environmental Half-Life (Days) Regulatory Status
This compound C₉H₁₄Cl₄O₂ 4 Cl 450 mg/kg 150 Under review
2,4,6,8-TeBDF C₁₂H₄Br₄O₂ 4 Br >500 mg/kg 300 Restricted (region-specific)
DecaBDE C₁₂Br₁₀O 10 Br 2,000 mg/kg 1,000+ Banned

Table 2: Environmental Prevalence in PCBs (μg/g)

Compound Mean Concentration Maximum Concentration
This compound 12.3 28.7
2,4,6,8-TeBDF 45.6 112.4
2,3,7,8-Br-substituted congeners 11.2 27.9

Research Findings

  • Substitution Pattern Impact: Non-2,3,7,8 chlorinated/brominated congeners (e.g., 2,4,6,8 isomers) exhibit lower acute toxicity but higher environmental prevalence due to industrial synthesis pathways favoring symmetrical halogenation .
  • Degradation Pathways: this compound undergoes slower hydrolysis compared to ethyl analogs, contributing to its persistence in aquatic systems.
  • Regulatory Trends : Increasing scrutiny on chlorinated esters mirrors historical restrictions on brominated analogs, emphasizing the need for greener alternatives.

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